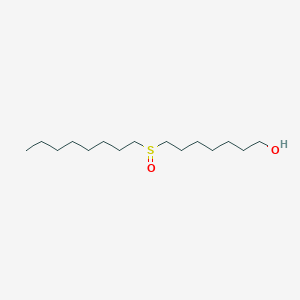

7-(Octane-1-sulfinyl)heptan-1-ol

Description

7-(Octane-1-sulfinyl)heptan-1-ol is a sulfur-containing alkanol characterized by a heptanol backbone (C7H15OH) with an octane-1-sulfinyl group (-S(O)-C8H17) substituted at the seventh carbon position. This structural configuration introduces chirality due to the sulfinyl group’s stereogenic center, distinguishing it from simpler alkanols. The compound’s synthesis likely involves oxidation of the corresponding sulfide (7-(octane-1-thio)heptan-1-ol) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Potential applications include surfactants, chiral auxiliaries in asymmetric synthesis, or intermediates in pharmaceutical development due to its polar sulfinyl moiety and amphiphilic nature.

Properties

Molecular Formula |

C15H32O2S |

|---|---|

Molecular Weight |

276.5 g/mol |

IUPAC Name |

7-octylsulfinylheptan-1-ol |

InChI |

InChI=1S/C15H32O2S/c1-2-3-4-5-8-11-14-18(17)15-12-9-6-7-10-13-16/h16H,2-15H2,1H3 |

InChI Key |

BABCCTBTFJDTML-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)CCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Octane-1-sulfinyl)heptan-1-ol typically involves the oxidation of a sulfide precursor. One common method is the oxidation of 7-(Octane-1-thio)heptan-1-ol using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

7-(Octane-1-sulfinyl)heptan-1-ol can undergo various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acid chlorides for ester formation, alkyl halides for ether formation.

Major Products

Oxidation: 7-(Octane-1-sulfonyl)heptan-1-ol.

Reduction: 7-(Octane-1-thio)heptan-1-ol.

Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

7-(Octane-1-sulfinyl)heptan-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in biological systems, particularly in studying the effects of sulfoxides on cellular processes.

Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Octane-1-sulfinyl)heptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can act as an electron donor or acceptor, influencing the activity of enzymes and other proteins. The hydroxyl group can form hydrogen bonds, further modulating the compound’s interactions with biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Structural Comparison :

Physical Properties :

Chemical Reactivity :

- Heptan-1-ol: Undergoes esterification, oxidation to heptanoic acid, and dehydration to alkenes .

- This compound : Sulfinyl group enhances nucleophilicity; may participate in sulfoxide-specific reactions (e.g., elimination to form alkenes or sulfenic acids).

Regulatory Status :

- Heptan-1-ol : Approved as a flavoring substance in the EU and USA (CAS 111-70-6) .

- This compound: Likely requires extensive safety evaluation due to structural novelty and sulfinyl group.

Other Sulfinyl Alcohols

- Heptan-1-sulfinyl methanol: A shorter-chain analog with reduced thermal stability due to the proximity of the sulfinyl and hydroxyl groups.

Research Findings and Limitations

- Direct experimental data on this compound are scarce in the provided evidence. Comparisons rely on structural analogs like Heptan-1-ol and general sulfinyl chemistry.

- The sulfinyl group’s electron-withdrawing nature likely increases acidity of the hydroxyl proton compared to Heptan-1-ol, altering reactivity in acid-catalyzed reactions.

- Regulatory pathways for sulfinyl-containing compounds remain unexplored in the evidence, necessitating further toxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.